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3-Ethyl-d5-adenine

Stable isotope dilution Mass spectrometry Internal standard validation

3-Ethyl-d5-adenine is a stable isotope-labeled analog of 3-ethyladenine (3-EtAde), a DNA alkylation adduct formed upon exposure to ethylating agents present in cigarette smoke and certain chemotherapeutic drugs. Five hydrogen atoms on the N3-ethyl group are replaced by deuterium (molecular formula C₇H₄D₅N₅, MW 168.21), producing a +5 Da mass shift relative to the unlabeled parent (CAS 43003-87-8, MW 163.18) that enables unambiguous selected reaction monitoring in GC-MS and LC-MS/MS without isotopic cross-talk.

Molecular Formula C7H9N5
Molecular Weight 168.215
CAS No. 147028-85-1
Cat. No. B561743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-d5-adenine
CAS147028-85-1
Synonyms3-(Ethyl-d5)-3H-purin-6-amine;  3-N-Ethyladenine-d5; 
Molecular FormulaC7H9N5
Molecular Weight168.215
Structural Identifiers
SMILESCCN1C=NC(=N)C2=C1N=CN2
InChIInChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2
InChIKeySDAWCCIAGJBZBM-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-d5-adenine (CAS 147028-85-1): A Pentadeuterated Internal Standard for Quantitative 3-Ethyladenine Biomonitoring by Mass Spectrometry


3-Ethyl-d5-adenine is a stable isotope-labeled analog of 3-ethyladenine (3-EtAde), a DNA alkylation adduct formed upon exposure to ethylating agents present in cigarette smoke and certain chemotherapeutic drugs [1]. Five hydrogen atoms on the N3-ethyl group are replaced by deuterium (molecular formula C₇H₄D₅N₅, MW 168.21), producing a +5 Da mass shift relative to the unlabeled parent (CAS 43003-87-8, MW 163.18) that enables unambiguous selected reaction monitoring in GC-MS and LC-MS/MS without isotopic cross-talk . Supplied at ≥98% chemical purity with 97% atom D enrichment, it is validated as the internal standard in immunoaffinity-GC-MS and stable isotope dilution capLC-NSI/MS/MS methods for quantifying 3-EtAde in urine, leukocyte DNA, salivary DNA, and buccal cell DNA [1][2].

Why Unlabeled 3-Ethyladenine or Alternative Deuterated Alkyladenine Internal Standards Cannot Replace 3-Ethyl-d5-adenine in Validated Quantitative Assays


Accurate quantification of endogenous 3-ethyladenine by isotope dilution mass spectrometry demands an internal standard that co-elutes with the analyte, exhibits an identical ionization efficiency, and possesses a mass shift sufficient to avoid natural isotopic interference yet small enough to preserve physicochemical identity. Unlabeled 3-ethyladenine is indistinguishable from the endogenous analyte and cannot correct for matrix effects or recovery losses [1]. Alternative deuterated alkyladenine internal standards—such as d3-3-methyladenine (d3-3-MeAde, +3 Da), d4-3-(2-hydroxyethyl)adenine (d4-3-HOEtAde, +4 Da), or d7-3-benzyladenine (d7-3-BzAde, +7 Da)—differ in chromatographic retention, ionization efficiency, and extraction recovery from 3-EtAde, and were each synthesized for their respective analytes in the same validated method [1]. The d5 label on 3-EtAde provides the requisite +5 Da shift, avoiding both isotopic overlap with the natural abundance M+1/M+2 envelope of the unlabeled analyte and cross-interference from other alkyladenine species present in biological matrices [2]. Using a non-matched internal standard would invalidate the quantitative accuracy of assays whose detection limits reach 5.0 fg on-column, corresponding to 4.7 adducts per 10⁹ normal nucleotides [2].

3-Ethyl-d5-adenine: Comparator-Anchored Quantitative Evidence for Scientific Selection


Mass Spectrometric Differentiation: +5 Da Shift of 3-Ethyl-d5-adenine vs. Unlabeled 3-Ethyladenine Enables Interference-Free Quantification

3-Ethyl-d5-adenine incorporates five deuterium atoms at the N3-ethyl group, yielding a molecular weight of 168.21 Da versus 163.18 Da for unlabeled 3-ethyladenine (CAS 43003-87-8), a +5 Da mass shift . The isotopic enrichment is specified at 97% atom D (≥98% chemical purity), with ≤2% d0 residual . This mass increment is sufficient to place the internal standard signal outside the natural isotopic envelope of the analyte while maintaining near-identical chromatographic retention and ionization efficiency—a balance not achieved by d3-3-MeAde (+3 Da, which may overlap with the M+3 isotopic peak of some analytes) or d7-3-BzAde (+7 Da, which introduces greater chromatographic shift) [1].

Stable isotope dilution Mass spectrometry Internal standard validation

Analytical Sensitivity: Detection Limit of 5.0 fg On-Column for 3-Ethyladenine Using d5-3-EtAde as Internal Standard in capLC-NSI/MS/MS

In a validated stable isotope dilution capLC-NSI/MS/MS assay employing d5-3-EtAde as the internal standard, the on-column detection limit (S/N ≥ 3) for 3-EtAde was 5.0 fg (31 amol), and the quantification limit for the entire assay was 50 fg, corresponding to 4.7 adducts per 10⁹ normal nucleotides starting from 20 μg of DNA [1]. By comparison, the same assay achieved a detection limit of 10 fg (56 amol) for 7-ethylguanine (7-EtGua) and a quantification limit of 100 fg (8.6 adducts per 10⁹ nucleotides) [1]. A separate nanoLC-NSI/MS/MS assay for salivary DNA reported detection limits of 15 fg (92 amol) for 3-EtAde and 10 fg (56 amol) for 7-EtGua, with lower quantification limits of 100 fg for both adducts [2].

DNA adductomics Biomarker quantification Tandem mass spectrometry

Differential Urinary Excretion Recovery: 3-Ethyladenine (67–74%) vs. 3-Methyladenine and 3-(2-Hydroxyethyl)adenine (>90%) Requires Analyte-Matched Internal Standardization

In a controlled human metabolism study using immunoaffinity-GC-MS with d5-3-EtAde as the internal standard, 3-ethyladenine administered to two volunteers was excreted with only 67–74% recovery in urine within 24 hours [1]. In the same study, 3-methyladenine (3-MeAde) and 3-(2-hydroxyethyl)adenine (3-HOEtAde) were excreted almost quantitatively (>90%), while 3-benzyladenine (3-BzAde) was poorly excreted (21–25%) [1]. Basal urinary 3-EtAde excretion was <1 nmol/day and was only very slightly affected by diet, unlike 3-MeAde (>90% dietary in origin) and 3-HOEtAde (~10 nmol/day reduced to ~1 nmol/day on standardized diet) [1]. The detection limit for 3-EtAde was 0.2 pmol/mL urine [1].

Urinary biomarker Metabolism studies Alkylating agent exposure

Enzyme Inhibition Potency: 3-Ethyladenine IC₅₀ of 0.05 vs. 3-Methyladenine IC₅₀ of 1.5 Against DNA Glycosylase (EC 3.2.2.20) Defines Structure-Activity Relationship

3-Ethyladenine inhibits DNA glycosylase (EC 3.2.2.20, alkyladenine DNA glycosylase) with an IC₅₀ value of 0.05, representing a 30-fold greater potency than 3-methyladenine (IC₅₀ = 1.5) [1]. However, 3-ethyladenine is 10-fold less potent than 3-propyladenine (IC₅₀ = 0.005), 22-fold less potent than 3-butyladenine (IC₅₀ = 0.0023), and 125-fold less potent than 3-benzyladenine (IC₅₀ = 0.0004) [1]. These data, derived from the same study (BRENDA reference 732445), establish that the N3-alkyl chain length critically modulates enzyme inhibitory activity, with the ethyl substitution occupying a distinct position in the potency hierarchy [1].

DNA glycosylase inhibition Structure-activity relationship DNA repair enzymology

Clinical Discrimination: 3-Ethyladenine Leukocyte DNA Levels Are 3-Fold Higher in Smokers (16.0 ± 7.8) vs. Nonsmokers (5.4 ± 2.6) per 10⁸ Nucleotides

Using stable isotope dilution capLC-NSI/MS/MS with d5-3-EtAde as internal standard, mean leukocyte DNA levels of 3-EtAde in 20 smokers were 16.0 ± 7.8 adducts per 10⁸ normal nucleotides, statistically significantly higher than 5.4 ± 2.6 in 20 nonsmokers (p < 0.0001) [1]. By comparison, 7-EtGua levels were 9.7 ± 8.3 vs. 0.3 ± 0.8 per 10⁸ nucleotides (p < 0.0001), representing a 32-fold difference for 7-EtGua versus a 3.0-fold difference for 3-EtAde [1]. In salivary DNA from 15 smokers and 15 nonsmokers, 3-EtAde levels were 12.6 ± 7.0 vs. 9.7 ± 5.3 per 10⁸ nucleotides (p not significant), whereas 7-EtGua levels were 14.1 ± 8.2 vs. 3.8 ± 2.8 (p < 0.0001) [2]. In buccal cell DNA, 3-EtAde levels were 50 vs. 43 adducts/10⁹ nucleotides (not significant), while 3-MeAde and 7-EtGua discriminated smokers from nonsmokers (p < 0.01) .

Smoking biomarker DNA alkylation Cancer risk assessment

Method Validation Figures of Merit: LOQ of 0.02 ng/mL for Urinary N3-Ethyladenine Using d5-3-EtAde Internal Standard vs. 0.13 ng/mL for N3-Methyladenine

In a validated HILIC-LC-MS/MS method employing deuterated internal standards (d3-N3-MeA and d5-N3-EtA) for simultaneous determination of urinary alkylated adenines, the limit of quantification (LOQ) for N3-ethyladenine was 0.02 ng/mL, approximately 6.5-fold lower (more sensitive) than the LOQ of 0.13 ng/mL for N3-methyladenine [1]. Intraday precision (RSD) ranged from 0.6 to 1.3% and interday precision from 3.7 to 7.5% across all three analytes. Recovery of N3-EtA from urine was 83.3–90.0%, compared to 80.1–97.3% for N3-MeA and 100.0–110.0% for N3-HOEtA [1]. A separate Chinese-language LC-MS/MS method for DNA hydrolysates achieved detection limits of 0.007 μg/L for N3-EtA and 0.043 μg/L for N3-MeA (6.1-fold difference) with recoveries of 87.8–103.0% [2].

LC-MS/MS method validation Urinary biomarker Alkylating agent surveillance

3-Ethyl-d5-adenine: Evidence-Derived Application Scenarios for Procurement Decision-Making


Quantitative Biomonitoring of Tobacco Smoke-Associated DNA Alkylation in Leukocyte DNA for Cancer Epidemiology Studies

For population-scale studies quantifying DNA ethylation damage as a biomarker of smoking-related cancer risk, 3-Ethyl-d5-adenine is the validated internal standard in the only published capLC-NSI/MS/MS assay achieving simultaneous quantification of 3-EtAde and 7-EtGua in human leukocyte DNA [1]. The assay discriminates smokers from nonsmokers with high statistical significance (p < 0.0001) and correlates adduct levels with cigarettes per day and smoking index. Laboratories replicating this biomarker assay must procure the identical d5-labeled internal standard to ensure chromatographic co-elution and quantitative accuracy at the 4.7 adducts/10⁹ nucleotides LOQ level established in the validated method [1].

Noninvasive Salivary DNA Adduct Screening for Large-Scale Exposure Assessment

The nanoLC-NSI/MS/MS method using 3-Ethyl-d5-adenine as internal standard requires only 20 μg of DNA from ~3 mL of saliva, enabling noninvasive collection suitable for large-cohort studies [2]. The assay achieves a lower quantification limit of 100 fg (9.4 adducts/10⁹ nucleotides) for 3-EtAde in human salivary DNA. Although salivary 3-EtAde levels alone did not significantly differentiate smokers from nonsmokers, the simultaneous measurement of 7-EtGua (14.1 ± 8.2 vs. 3.8 ± 2.8 per 10⁸ nucleotides, p < 0.0001) provides complementary biomarker information from the same sample injection [2]. Procurement of both d5-3-EtAde and the corresponding d-labeled 7-EtGua internal standard is necessary for this dual-analyte method.

Urinary Alkyladenine Profiling for Surveillance of Occupational or Environmental Alkylating Agent Exposure

The validated HILIC-LC-MS/MS urinary method achieves an LOQ of 0.02 ng/mL for N3-EtA using 3-Ethyl-d5-adenine, with intraday RSD of 0.6–1.3% and recovery of 83.3–90.0% [3]. This sensitivity is sufficient to quantify basal urinary excretion levels of <1 nmol/day observed in unexposed individuals [4]. The method has been applied to 251 volunteers including 193 regular smokers and 58 nonsmokers, demonstrating its robustness for routine surveillance. Laboratories designing occupational health monitoring programs for workers exposed to ethylating agents (e.g., ethylene oxide, ethylnitrosourea) should procure 3-Ethyl-d5-adenine alongside d3-3-MeAde and d4-3-HOEtAde to implement the full three-analyte panel, since each alkyladenine requires its matched internal standard due to differential urinary recovery rates [4].

Mechanistic Studies of DNA Repair Enzymology and Structure-Activity Relationships of 3-Alkyladenine DNA Glycosylase Inhibitors

3-Ethyladenine exhibits an IC₅₀ of 0.05 against alkyladenine DNA glycosylase (EC 3.2.2.20), positioning it as an inhibitor with 30-fold greater potency than 3-methyladenine (IC₅₀ = 1.5) but lower potency than longer-chain 3-alkyladenines [5]. The deuterated form, 3-Ethyl-d5-adenine, enables researchers to conduct enzyme kinetic studies with MS-based quantification of substrate turnover and product formation without interference from endogenous alkyladenines present in cellular extracts. This application is particularly relevant for laboratories studying the substrate specificity of DNA repair glycosylases or screening for selective inhibitors, where the distinct potency of the N3-ethyl substituent (versus N3-methyl) may be exploited to probe the enzyme's active-site steric constraints [5].

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